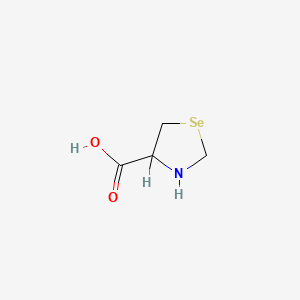

1,3-Selenazolidine-4-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

1,3-selenazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJNWDLRQSNAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC[Se]1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979800 |

Source

|

| Record name | 1,3-Selenazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63578-00-7 |

Source

|

| Record name | Selenaproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063578007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Selenazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 1,3-Selenazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Selenazolidine-4-carboxylic acid (SCA) is a synthetic organoselenium compound that has garnered significant interest for its potential therapeutic applications. As a heterocyclic analog of proline containing a selenium atom, its primary mechanism of action is centered on its role as a prodrug of L-selenocysteine, a critical component of the antioxidant enzyme glutathione peroxidase (GPx). This guide delves into the core mechanisms through which SCA exerts its effects, focusing on its function as a selenium donor, its intrinsic antioxidant properties, and its capacity to mimic the catalytic activity of GPx. We will explore the experimental evidence supporting these mechanisms, provide detailed protocols for relevant assays, and present signaling pathways and conceptual workflows to elucidate its biochemical interactions.

Introduction: The Role of Selenium in Redox Homeostasis

Selenium is an essential trace element crucial for human health, primarily through its incorporation into a class of proteins known as selenoproteins. Many of these proteins, including the well-characterized glutathione peroxidases (GPxs), play a pivotal role in maintaining cellular redox balance and protecting against oxidative damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, therapeutic strategies aimed at bolstering the cellular antioxidant defense system are of significant interest.

This compound has been designed as a stable, bioavailable source of selenium, intended to be efficiently converted into the active amino acid L-selenocysteine in vivo[1]. This conversion is the cornerstone of its mechanism of action, enabling it to participate in the body's natural antioxidant pathways.

Primary Mechanism of Action: A Selenocysteine Prodrug

The principal mechanism of action of this compound is its function as a prodrug that delivers L-selenocysteine. Selenazolidines were designed as chemically superior delivery forms for selenium, offering a latent form of selenocysteine that can be utilized for the synthesis of selenoproteins[1].

The proposed bioactivation pathway involves the intracellular cleavage of the selenazolidine ring to release L-selenocysteine. This newly synthesized selenocysteine can then be incorporated into the growing polypeptide chains of selenoproteins, such as glutathione peroxidase, during protein synthesis. This replenishment or enhancement of the cellular pool of selenoproteins is a key aspect of its therapeutic potential.

Figure 1: Proposed bioactivation pathway of this compound.

Glutathione Peroxidase Mimicry

In addition to serving as a precursor for GPx synthesis, organoselenium compounds like SCA are thought to possess intrinsic GPx-like activity. This mimicry involves the selenium atom at the active site, which can directly catalyze the reduction of hydroperoxides, a hallmark of GPx activity.

The catalytic cycle of GPx involves the oxidation of the selenocysteine residue by a hydroperoxide to a selenenic acid intermediate. This intermediate is then reduced back to the active selenol form by two molecules of glutathione (GSH), which are concomitantly oxidized to glutathione disulfide (GSSG). It is hypothesized that this compound, or its metabolites, can participate in a similar redox cycle.

Figure 2: Proposed catalytic cycle for GPx mimicry by this compound.

Direct Antioxidant Activity and Radical Scavenging

Beyond its role in enzymatic antioxidant defense, this compound and its derivatives have demonstrated direct antioxidant activity. This can be attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). The selenium moiety, with its lower redox potential compared to sulfur, enhances the radical scavenging capacity of the molecule.

The antioxidant potential of related thiazolidine and selenazolidine derivatives has been evaluated using various in vitro assays, which are detailed in the subsequent section.

Experimental Protocols for Antioxidant Activity Assessment

The evaluation of the antioxidant capacity of this compound and its analogs relies on a battery of in vitro assays. Below are the detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations in methanol

-

Methanol (as blank)

-

Ascorbic acid or Trolox (as positive control)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue/green chromophore.

-

Principle: The reduction of the ABTS radical cation by the antioxidant leads to a decrease in absorbance at 734 nm.

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Test compound solutions at various concentrations

-

Phosphate buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (as positive control)

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound solution to a fixed volume of the diluted ABTS radical solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative antioxidant activity data for related thiazolidine derivatives to provide a comparative context.

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 2-Aryl thiazolidine-4-carboxylic acid derivative 1 | DPPH | 25.5 | Ascorbic Acid | 15.2 |

| 2-Aryl thiazolidine-4-carboxylic acid derivative 2 | DPPH | 32.8 | Ascorbic Acid | 15.2 |

| 2-Aryl thiazolidine-4-carboxylic acid derivative 3 | ABTS | 18.2 | Trolox | 10.5 |

Note: The data presented are for illustrative purposes and are derived from studies on structurally related compounds. The actual activity of this compound may vary.

Signaling Pathways and Cellular Effects

The ultimate effect of this compound at the cellular level is the modulation of redox-sensitive signaling pathways. By enhancing the activity of GPx and potentially other selenoproteins, it can mitigate the downstream consequences of oxidative stress, such as lipid peroxidation, DNA damage, and apoptosis.

Figure 3: Cellular effects of this compound in mitigating oxidative stress.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary role being a bioavailable precursor for L-selenocysteine. This enables the enhancement of the endogenous antioxidant defense system, particularly through the synthesis of glutathione peroxidase. Furthermore, its intrinsic GPx-mimetic and direct radical scavenging activities contribute to its overall protective effects against oxidative stress. For drug development professionals, the dual action of SCA as both a building block for natural antioxidant enzymes and a direct-acting antioxidant presents a compelling profile for further investigation in the context of diseases with an underlying oxidative stress etiology. Future research should focus on elucidating the precise metabolic pathways of SCA in vivo and quantifying its contribution to the cellular selenoprotein pool.

References

The Biological Versatility of 1,3-Selenazolidine-4-carboxylic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Abstract

Derivatives of 1,3-selenazolidine-4-carboxylic acid, organoselenium compounds incorporating a selenazolidine ring, are emerging as a promising class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of their reported biological effects, with a primary focus on their anticancer and antioxidant properties. Due to the limited availability of extensive quantitative data specifically for this compound derivatives, this document also includes comparative data from their sulfur-containing analogs, the thiazolidine-4-carboxylic acid derivatives, to provide a broader context for their potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and development of novel selenium-based therapeutic agents. We present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this intriguing class of compounds.

Introduction

Organoselenium compounds have garnered significant attention in medicinal chemistry due to the unique properties of the selenium atom, which imparts distinct biological activities compared to their sulfur analogs. The this compound scaffold, a heterocyclic system containing selenium, nitrogen, and a carboxylic acid group, represents a key pharmacophore with the potential for diverse biological activities. These activities are thought to arise from the ability of selenium to participate in redox reactions, mimic the action of endogenous selenoenzymes, and interact with various biological targets. This guide will delve into the current understanding of the biological activities of these derivatives, with a particular emphasis on their potential as anticancer and antioxidant agents.

Anticancer Activity

While extensive research has been conducted on the anticancer properties of various organoselenium compounds, specific data on this compound derivatives remains an active area of investigation. The anticancer mechanism of selenium-containing compounds is often multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]

Mechanism of Action and Signaling Pathways

The anticancer effects of organoselenium compounds are often attributed to their ability to induce apoptosis in cancer cells through various signaling cascades.[1] One of the key mechanisms involves the activation of the p53 tumor suppressor protein in response to DNA damage induced by the selenium compounds.[1] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the initiation of the caspase cascade.[1] Furthermore, some organoselenium compounds have been shown to inhibit the pro-survival NF-κB signaling pathway, which is often constitutively active in cancer cells.[1] Inhibition of NF-κB can sensitize cancer cells to apoptosis and inhibit their proliferation.

Below is a generalized signaling pathway illustrating the potential anticancer mechanisms of action for organoselenium compounds.

Quantitative Anticancer Activity Data

Specific IC50 values for this compound derivatives are not widely available in the public domain. However, to provide a relevant benchmark, the following table summarizes the antiproliferative activities of some thiazolidine-2,4-dione derivatives, which share a related heterocyclic core.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18 | A549 (Lung) | 12.7 | [2] |

| 18 | MCF-7 (Breast) | 15.28 | [2] |

| 18 | HepG2 (Liver) | Not Reported | [2] |

| 22 | HepG2 (Liver) | 2.04 ± 0.06 | [3] |

| 22 | MCF-7 (Breast) | 1.21 ± 0.04 | [3] |

Table 1: Antiproliferative Activity of Thiazolidine-2,4-dione Derivatives.

Antioxidant Activity

The antioxidant properties of organoselenium compounds are of significant interest, as they have the potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The selenium atom in the selenazolidine ring is believed to be crucial for this activity, enabling the compounds to scavenge free radicals and modulate cellular redox balance.

Experimental Protocols for Antioxidant Assays

Standard in vitro assays are employed to evaluate the antioxidant capacity of novel compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are two of the most common methods.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Generalized Protocol:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

-

Sample preparation: Dissolve the this compound derivatives in a suitable solvent to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

Generalized Protocol:

-

Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Working solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Sample preparation: Prepare a series of concentrations of the this compound derivatives.

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the concentration-response curve.

References

An In-depth Technical Guide to the Chemical Properties of 2-Substituted Selenazolidine-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-substituted selenazolidine-4-carboxylic acids. These organoselenium compounds are notable for their potential as prodrugs of L-selenocysteine and their diverse pharmacological activities, including antioxidant, antimutagenic, and antiviral effects. This document compiles essential data, detailed experimental protocols, and mechanistic pathways to support further research and development in this area.

Core Chemical Properties

2-Substituted selenazolidine-4-carboxylic acids are heterocyclic compounds analogous to the sulfur-containing thiazolidine-4-carboxylic acids. The presence of a selenium atom in the heterocyclic ring significantly influences their chemical and biological properties. The general structure consists of a selenazolidine ring with a carboxylic acid group at position 4 and a variable substituent at position 2.

While extensive experimental data on the physicochemical properties of 2-substituted selenazolidine-4-carboxylic acids are limited in the literature, theoretical calculations and data from their thiazolidine analogs provide valuable insights.

Table 1: Physicochemical Properties of Selenazolidine-4-Carboxylic Acid and Its Analogs

| Property | 2-Unsubstituted Selenazolidine-4-Carboxylic Acid | Notes and Observations for 2-Substituted Derivatives |

| pKa | Theoretical predictions suggest that selenols generally have higher pKa values than selenocarboxylic acids.[1][2] Electron-withdrawing groups on the substituent at position 2 are expected to decrease the pKa of the carboxylic acid, while electron-donating groups would increase it.[1][3] | The pKa of the carboxylic acid group is crucial for solubility and biological activity. For thiazolidine analogs, the ionization state of the carboxyl group can be studied using 13C NMR.[4] |

| Solubility | Data for the parent compound is not readily available. | The solubility of thiazolidine-4-carboxylic acid derivatives in aqueous solution varies significantly with the nature of the substituent at the C-2 position.[5] Lipophilicity, and thus solubility in nonpolar solvents, can be increased by introducing acyl chains. |

| Stability | Generally stable under recommended storage conditions.[6] The thiazolidine ring of the sulfur analog can undergo ring-opening at physiological pH.[7] | The stability is influenced by the substituent at position 2 and the pH of the medium. |

| Redox Potential | The selenium atom can undergo redox cycling, which is central to its biological activity, particularly its glutathione peroxidase-like activity. | The redox potential will be influenced by the electronic nature of the 2-substituent. |

| LogP | Calculated C log P for Selenazolidine-4(R)-carboxylic acid (SCA) is -0.512. | C log P values for 2-substituted derivatives range from -3.062 to -0.512, indicating a wide range of lipophilicity depending on the substituent. |

Spectroscopic Characterization

The structural elucidation of 2-substituted selenazolidine-4-carboxylic acids relies on standard spectroscopic techniques.

Table 2: General Spectroscopic Features

| Technique | Key Features and Observations |

| ¹H NMR | - The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region (10-12 ppm).[8] - Protons on the carbon adjacent to the carboxylic acid are found in the 2-3 ppm range.[8] - The chemical shifts of the protons on the selenazolidine ring are influenced by the nature and stereochemistry of the 2-substituent. For thiazolidine analogs, the protons of the ring appear at approximately 3.2-4.4 ppm.[9] |

| ¹³C NMR | - The carbonyl carbon of the carboxylic acid gives a characteristic signal between 170 and 185 ppm.[10] - The carbons of the selenazolidine ring are observed in the aliphatic region, with their chemical shifts dependent on the 2-substituent. |

| FT-IR | - A broad O-H stretching band for the carboxylic acid is observed in the range of 2500-3200 cm⁻¹.[11] - The C=O stretching vibration of the carboxylic acid appears around 1700 cm⁻¹. - The N-H stretching of the secondary amine in the ring is typically seen around 3400 cm⁻¹.[9] |

| Mass Spectrometry | - Provides information on the molecular weight and fragmentation pattern, confirming the structure of the synthesized compounds.[9] |

Experimental Protocols

Synthesis of 2-Substituted Selenazolidine-4-Carboxylic Acids

The general method for synthesizing these compounds involves the condensation of L-selenocysteine with an appropriate aldehyde or ketone. The following is a representative protocol adapted from the synthesis of thiazolidine analogs.

Protocol 1: Synthesis of 2-Aryl-Substituted Selenazolidine-4-Carboxylic Acid

Materials:

-

L-Selenocysteine hydrochloride

-

Sodium acetate

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve L-selenocysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.[9]

-

Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.[9]

-

In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.[9]

-

Add the ethanolic solution of the aldehyde to the aqueous solution of L-selenocysteine with vigorous stirring at room temperature.[9]

-

Continue stirring for approximately 24 hours. The formation of a precipitate indicates product formation.[9]

-

To enhance precipitation, place the reaction vessel in an ice-cold water bath.[9]

-

Collect the precipitate by suction filtration and wash it several times with cold ethanol.[9]

-

Dry the product under vacuum.

-

Characterize the synthesized compound using NMR, FT-IR, and mass spectrometry.

Biological Activity Assays

Protocol 2: Antimutagenicity Assessment (Ames Test)

This protocol assesses the ability of the compounds to inhibit mutations induced by known mutagens using the Salmonella typhimurium TA98 strain, which detects frameshift mutations.

Materials:

-

Salmonella typhimurium TA98 strain

-

Luria-Bertani (LB) medium

-

Benzo[a]pyrene (B[a]P) or Acridine Orange (mutagens)

-

S9 mix (for metabolic activation, if required for the mutagen)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Top agar with histidine and biotin

-

Minimal glucose agar plates

-

Test compounds (2-substituted selenazolidine-4-carboxylic acids)

Procedure:

-

Culture the Salmonella typhimurium TA98 strain overnight in LB medium to reach approximately 10⁸ cells/mL.[12]

-

In a test tube, combine 0.1 mL of the overnight bacterial culture with the mutagen (e.g., 20 µM B[a]P with S9 mix, or 100 µM acridine orange) and the test compound at various concentrations (e.g., 0, 5, 10, 25, 50 µM).

-

Incubate the mixture at 37°C for 30 minutes.[12]

-

Add the incubate to 2.5 mL of molten top agar containing trace amounts of histidine and biotin.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.[12]

-

Count the number of revertant colonies (His⁺ revertants).

-

Calculate the mutagenic ratio (MR) for mutagenicity testing and the percentage inhibition of mutagenicity for antimutagenicity testing. A sample is considered mutagenic if the MR is ≥ 2. For antimutagenicity, an inhibition greater than 40% is considered strong.

Protocol 3: Neuraminidase Inhibition Assay

This fluorescence-based assay measures the inhibition of influenza virus neuraminidase activity.

Materials:

-

Influenza virus preparation

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

-

Stop solution (e.g., ethanol and NaOH mixture)

-

96-well black flat-bottom plates

-

Fluorometer

-

Test compounds

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted test compounds.

-

Add 50 µL of the diluted influenza virus to each well (except for the blank). Incubate at room temperature for 45 minutes.[13]

-

Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA to each well.[13]

-

Incubate the plate at 37°C for 1 hour.[13]

-

Stop the reaction by adding 100 µL of the stop solution.[13]

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[13]

-

Calculate the concentration of the test compound that inhibits 50% of the neuraminidase activity (IC₅₀).

Signaling Pathways and Mechanisms

Glutathione Peroxidase (GPx)-like Catalytic Cycle

The antioxidant activity of many organoselenium compounds, including 2-substituted selenazolidine-4-carboxylic acids, is attributed to their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). This involves the reduction of harmful hydroperoxides at the expense of a thiol, such as glutathione (GSH).

Caption: Catalytic cycle of GPx-like activity of selenazolidines.

Keap1-Nrf2 Signaling Pathway for Chemoprotective Enzyme Induction

Organoselenium compounds can induce the expression of various chemoprotective enzymes. A key mechanism for this induction is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Electrophiles or reactive oxygen species (ROS), which can be generated by or interact with selenocompounds, can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, thereby upregulating their expression.

Caption: Keap1-Nrf2 signaling pathway activation.

Experimental Workflow for the Ames Test

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The workflow involves exposing a histidine-auxotrophic strain of Salmonella typhimurium to the test compound and quantifying the number of colonies that revert to a histidine-prototrophic state.

Caption: Workflow for the Ames mutagenicity/antimutagenicity test.

This guide provides a foundational understanding of the chemical properties of 2-substituted selenazolidine-4-carboxylic acids. The provided protocols and mechanistic insights are intended to facilitate further research into the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A theoretical study on the pKa values of selenium compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pjps.pk [pjps.pk]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. 2.4.1. Salmonella Mutagenicity Assay (Ames Test) [bio-protocol.org]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Selenazolidine-4-carboxylic Acid: A Technical Guide to a Novel Selenocysteine Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Selenazolidine-4-carboxylic acid (SCA) and its derivatives as prodrugs for L-selenocysteine. Selenium, an essential trace element, exerts its biological functions primarily through its incorporation as the 21st proteinogenic amino acid, selenocysteine (Sec), into selenoproteins.[1][2][3] These proteins play critical roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. However, the direct administration of selenocysteine is hampered by its chemical instability and potential toxicity.[4] Selenazolidines, as latent forms of selenocysteine, offer a chemically stable and effective strategy for intracellular selenium delivery.[5]

Core Concept: The Prodrug Strategy

The fundamental challenge in selenium supplementation is the efficient and safe delivery of selenocysteine to target tissues for incorporation into selenoproteins. This compound (SCA), also known as selenaproline, is a heterocyclic amino acid designed to overcome this challenge. It acts as a prodrug that masks the reactive selenol group of selenocysteine within a stable five-membered ring structure. This design allows for systemic distribution before releasing the active L-selenocysteine molecule intracellularly.

The proposed mechanism involves a non-enzymatic, pH-dependent ring-opening, which liberates L-cysteine. This process is analogous to that observed with 2-substituted thiazolidine-4(R)-carboxylic acids, which act as prodrugs of L-cysteine.[6] The intracellular environment facilitates this conversion, making selenocysteine available for the biosynthesis of critical selenoproteins like Glutathione Peroxidase (GPx).

References

- 1. The Molecular Biology of Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6841536B2 - Prodrugs and conjugates of thiol- and selenol-containing compounds and methods of use thereof - Google Patents [patents.google.com]

- 5. Selenazolidines as novel organoselenium delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating L-4-Selenazolidine-Carboxylic Acid: A Proline Analog for Research and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline, with its unique cyclic structure, plays a pivotal role in protein architecture and function, influencing polypeptide chain conformation and participating in critical cellular processes. The exploration of proline analogs, such as L-4-selenazolidine-carboxylic acid (Sez), offers a powerful strategy to modulate protein structure, function, and proline-dependent metabolic pathways. This technical guide provides a comprehensive overview of L-4-selenazolidine-carboxylic acid as a proline analog, detailing its synthesis, biochemical properties, and potential impact on cellular signaling pathways, supported by experimental protocols and data summaries.

Synthesis and Incorporation into Peptides

L-4-selenazolidine-carboxylic acid is a synthetic amino acid where the γ-carbon of the proline ring is substituted with a selenium atom. This modification introduces a unique chemical entity for probing and engineering biological systems.

Synthesis: The synthesis of L-4-selenazolidine-carboxylic acid has been successfully achieved and reported in the literature. A common method involves the condensation of L-selenocysteine with formaldehyde, leading to the formation of the selenazolidine ring structure.

Incorporation into Peptides: A key application of L-4-selenazolidine-carboxylic acid is its use as a proline surrogate in peptide synthesis. Studies have demonstrated its successful incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[1][2] This indicates that L-4-selenazolidine-carboxylic acid is recognized by the cellular machinery involved in protein synthesis, although its efficiency relative to proline requires further quantitative analysis.

Biochemical Properties and Comparative Data

While comprehensive quantitative data directly comparing the biochemical properties of L-4-selenazolidine-carboxylic acid with proline is limited, valuable insights can be drawn from existing studies and research on analogous compounds.

Impact on Peptide Function: Research on a vasopressin receptor antagonist analog where proline was substituted with L-4-selenazolidine-carboxylic acid revealed that this substitution had minimal effect on the peptide's pharmacological properties and its stability against endopeptidases.[1][2] This suggests that, at least in some contexts, L-4-selenazolidine-carboxylic acid can act as a structurally and functionally conservative replacement for proline.

Table 1: Functional Comparison of Proline- vs. Sez-Containing Peptides

| Feature | Peptide with Proline | Peptide with L-4-selenazolidine-carboxylic acid (Sez) |

| Pharmacological Activity | Baseline | Similar to Proline-containing peptide[1][2] |

| Endopeptidase Stability | Baseline | Similar to Proline-containing peptide[1][2] |

Interaction with Proline-Metabolizing Enzymes: Direct kinetic data for L-4-selenazolidine-carboxylic acid with key enzymes like prolyl-tRNA synthetase or proline dehydrogenase (PRODH) is not yet available. However, studies on the sulfur-containing analog, L-thiazolidine-4-carboxylic acid (T4C), provide a useful proxy. Research on T4C has shown that it can act as a potent substrate for proline dehydrogenase, in some cases with higher catalytic efficiency than proline itself.[3] This suggests that L-4-selenazolidine-carboxylic acid may also be metabolized by proline catabolic enzymes.

Table 2: Kinetic Data for Proline Dehydrogenase with Proline and its Sulfur Analog (L-T4C) *

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| L-Proline | ~23 | ~0.7 | ~30 |

| L-Thiazolidine-4-carboxylic acid (T4C) | ~0.7 | ~1.4 | ~2000 |

*Data obtained from studies on a bacterial proline dehydrogenase and presented as an illustrative comparison for the analogous selenium compound.[3]

Experimental Protocols

1. Peptide Synthesis with L-4-Selenazolidine-Carboxylic Acid

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for the incorporation of L-4-selenazolidine-carboxylic acid.

-

Materials: Fmoc-protected L-4-selenazolidine-carboxylic acid, solid-phase resin (e.g., Rink Amide), standard Fmoc-protected amino acids, coupling reagents (e.g., HBTU, DIC), and a cleavage cocktail (e.g., 95% TFA).

-

Procedure:

-

Swell the resin in a suitable solvent (e.g., DMF).

-

Perform sequential coupling of Fmoc-amino acids, including Fmoc-Sez-OH, using standard coupling protocols.

-

Monitor coupling efficiency using a qualitative test (e.g., Kaiser test).

-

After synthesis completion, cleave the peptide from the resin and remove protecting groups using the cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

-

2. Analysis of Proline Dehydrogenase Inhibition

To investigate the effect of L-4-selenazolidine-carboxylic acid on proline dehydrogenase (PRODH), a continuous spectrophotometric assay can be employed.

-

Materials: Purified PRODH enzyme, L-proline, L-4-selenazolidine-carboxylic acid, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Procedure:

-

Prepare a reaction buffer containing the electron acceptor.

-

Add a known concentration of PRODH enzyme.

-

To determine inhibitory potential, add varying concentrations of L-4-selenazolidine-carboxylic acid.

-

Initiate the reaction by adding L-proline.

-

Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.

-

Calculate reaction velocities and determine kinetic parameters (e.g., K_i) to assess the inhibitory effect of L-4-selenazolidine-carboxylic acid.

-

Potential Impact on Signaling Pathways

Given proline's role in cellular metabolism and signaling, L-4-selenazolidine-carboxylic acid could potentially modulate key pathways.

mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid levels. Proline metabolism is known to influence mTORC1 activity. As a proline analog, L-4-selenazolidine-carboxylic acid could potentially perturb proline sensing and affect mTOR signaling.

References

- 1. Selenazolidine: a selenium containing proline surrogate in peptide science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selenazolidine: a selenium containing proline surrogate in peptide science. | Semantic Scholar [semanticscholar.org]

- 3. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of the Selenazolidine Residue in Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract: The selenazolidine (Sez) residue, a proline analogue containing selenium, is a valuable tool in peptide and protein chemistry, serving as a masked form of selenocysteine (Sec). Its application in the synthesis of selenoproteins and as a delivery agent for selenium necessitates a thorough understanding of its chemical stability. This technical guide provides a comprehensive overview of the stability of the selenazolidine residue, with a particular focus on basic conditions, which are frequently encountered during peptide synthesis and physiological studies. While direct quantitative kinetic data for selenazolidine degradation in basic media is not extensively published, this guide synthesizes information from analogous sulfur-containing compounds, outlines robust experimental protocols for stability assessment, and proposes potential degradation pathways.

Introduction to Selenazolidine

Selenazolidine-4-carboxylic acid is a five-membered heterocyclic compound that serves as a key building block in the synthesis of peptides and proteins containing selenocysteine. The selenazolidine ring protects the reactive selenol group of selenocysteine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Following synthesis, the ring can be opened to reveal the N-terminal selenocysteine residue, which is crucial for techniques like native chemical ligation. Given that certain steps in peptide synthesis, such as the removal of protecting groups, can involve basic conditions, the stability of the selenazolidine ring under these conditions is of paramount importance.

Stability Profile of Selenazolidine in Basic Conditions

Direct, peer-reviewed studies detailing the quantitative stability of the selenazolidine ring across a range of basic pH values are limited. However, insights can be drawn from studies on its sulfur analogue, thiazolidine, and from qualitative observations in the literature.

One study noted that special attention was paid to the stability of the selenazolidine residue in basic conditions during the development of protocols for synthesizing Sez-containing peptides.[1] This implies that instability can be a concern. The stability of thiazolidine-4-carboxylic acids, the sulfur counterparts to selenazolidine, has been shown to be dependent on pH and the nature of substituents on the ring.[2] While aliphatic substituted thiazolidines are generally stable in neutral solutions, their stability under varying basic conditions can differ, suggesting that selenazolidines may exhibit similar pH-dependent lability.[2]

General principles of peptide chemistry indicate that basic conditions (pH > 8) can accelerate degradation pathways such as deamidation and oxidation.[3] The oxidation of the analogous cysteine residue is known to be faster at higher pH, where the thiol is more readily deprotonated.[3] This suggests that the selenol, being more acidic than a thiol, would be even more susceptible to base-catalyzed reactions if the ring were to open.

Quantitative Data Summary

As of this review, specific quantitative data (e.g., half-life, degradation rate constants) for the alkaline degradation of the selenazolidine residue is not available in the public domain. The following table is provided as a template for researchers to populate when conducting stability studies as outlined in Section 3.

| pH | Temperature (°C) | Buffer System | Half-life (t½) | Rate Constant (k) | Degradation Products Identified | Reference |

| e.g., 8.0 | e.g., 25 | e.g., Phosphate | Data not available | Data not available | Data not available | |

| e.g., 9.0 | e.g., 25 | e.g., Borate | Data not available | Data not available | Data not available | |

| e.g., 10.0 | e.g., 25 | e.g., Carbonate | Data not available | Data not available | Data not available | |

| e.g., 11.0 | e.g., 25 | e.g., NaOH | Data not available | Data not available | Data not available |

Experimental Protocols for Assessing Selenazolidine Stability

To address the gap in quantitative data, researchers can employ forced degradation studies. These studies intentionally stress the molecule to predict its stability and identify potential degradation products.[4] The following is a generalized protocol for assessing the stability of a selenazolidine-containing peptide in basic conditions.

3.1. Materials and Equipment

-

Selenazolidine-containing peptide of interest

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate, borate, and carbonate buffer systems

-

Sodium hydroxide (NaOH) solutions (e.g., 0.01 M, 0.1 M)

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

-

pH meter

-

Thermostatically controlled water bath or incubator

3.2. Procedure for Basic Hydrolysis Study

-

Preparation of Stock Solution: Prepare a stock solution of the selenazolidine-containing peptide in HPLC-grade water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

For each basic pH to be tested (e.g., pH 8, 9, 10, 11, 12), transfer a known volume of the peptide stock solution into separate vials.

-

Add the corresponding basic solution (e.g., 0.01 M borate buffer for pH 9, 0.1 M NaOH for pH 12) to achieve the target final concentration of the peptide.

-

Prepare a control sample by diluting the stock solution with water (neutral pH).

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).

-

Time-Point Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Quenching: Immediately neutralize the reaction by adding an equivalent amount of an acidic solution (e.g., HCl) to stop further degradation.

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC. A typical mobile phase system would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor the chromatograms at a suitable wavelength (e.g., 220 nm).

-

Record the peak area of the parent peptide and any new peaks that appear.

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent peptide at each time point.

-

Plot the natural logarithm of the concentration of the parent peptide versus time. If the plot is linear, the degradation follows first-order kinetics.

-

The degradation rate constant (k) can be determined from the slope of the line.

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

-

Degradation Product Identification:

-

Collect fractions of the degradation product peaks from the HPLC.

-

Analyze the collected fractions by LC-MS to determine the mass of the degradation products and propose their structures.

-

Caption: Workflow for assessing selenazolidine stability.

Potential Degradation Pathway in Basic Conditions

The primary mechanism for the degradation of the selenazolidine ring in basic conditions is likely a base-catalyzed hydrolysis involving ring-opening. This is analogous to the hydrolysis of other five-membered heterocyclic rings.[5] The proposed pathway is as follows:

-

Deprotonation: The hydroxide ion (OH⁻) can deprotonate the secondary amine of the selenazolidine ring, increasing its nucleophilicity.

-

Ring Opening: The increased electron density on the nitrogen could facilitate the cleavage of the C-Se bond, leading to a ring-opened intermediate. Alternatively, and perhaps more likely, is a direct attack of the hydroxide ion on one of the ring carbons, though this is less favored in simple ethers/thioethers without activating groups. A more plausible mechanism involves an equilibrium between the closed ring and a small amount of the open-chain imine form.

-

Hydrolysis of the Imine: The resulting open-chain imine (Schiff base) intermediate would be susceptible to hydrolysis, yielding selenocysteine and formaldehyde.

-

Further Reactions: Once formed, the highly reactive selenocysteine residue can undergo further reactions, such as oxidation to form a diselenide bridge with another selenocysteine molecule.

Caption: Proposed base-catalyzed degradation of selenazolidine.

Conclusion and Recommendations

The stability of the selenazolidine residue is a critical parameter for its successful application in peptide synthesis and drug development. While there is a clear indication that the ring can be labile under certain conditions, particularly basic pH, a lack of published quantitative data highlights an important knowledge gap.

It is strongly recommended that researchers working with selenazolidine-containing peptides conduct tailored forced degradation studies to determine the stability profile under their specific experimental conditions. The protocols and potential degradation pathways outlined in this guide provide a robust framework for these investigations. Such studies will not only ensure the integrity of synthetic peptides but also contribute valuable data to the broader scientific community, enabling the more effective and reliable use of this important selenocysteine surrogate.

References

- 1. Selenazolidine: a selenium containing proline surrogate in peptide science. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Kinetics and mechanism of the alkaline hydrolysis of securinine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Organoselenium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoselenium compounds have emerged as a promising class of molecules in the field of medicinal chemistry, largely owing to their potent antioxidant properties. Selenium, an essential trace element, is a key component of vital antioxidant enzymes, most notably glutathione peroxidases (GPxs). The ability of synthetic organoselenium compounds to mimic the catalytic activity of these enzymes, coupled with their capacity to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress, has positioned them as attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antioxidant potential of organoselenium compounds, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols used for their assessment.

Mechanisms of Antioxidant Action

The antioxidant activity of organoselenium compounds is multifaceted, primarily revolving around two key mechanisms:

-

Glutathione Peroxidase (GPx) Mimicry: Many organoselenium compounds, such as the well-studied ebselen, can catalytically reduce hydroperoxides to their corresponding alcohols, using glutathione (GSH) as a reducing agent. This process detoxifies harmful reactive oxygen species (ROS) and protects cells from oxidative damage. The catalytic cycle involves the oxidation of the selenium center by the hydroperoxide, followed by reduction with thiols like GSH. Diselenides are another class of organoselenium compounds that exhibit significant GPx-like activity.[1][2]

-

Modulation of Oxidative Stress-Related Signaling Pathways: Organoselenium compounds can influence cellular signaling cascades that are central to the oxidative stress response. A primary target is the Keap1-Nrf2 pathway, a master regulator of antioxidant gene expression. Under conditions of oxidative stress, organoselenium compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.[3][4] Additionally, some organoselenium compounds have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which is often activated by oxidative stress.[5]

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of organoselenium compounds is quantified using a variety of in vitro and cell-based assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the compound required to achieve 50% of the maximum antioxidant effect. The following tables summarize the reported antioxidant activities of selected organoselenium compounds in common assays.

| Compound | DPPH Radical Scavenging (IC50 µM) | ABTS Radical Scavenging (IC50 µM) | Reference |

| Selenide-based azo compound 101 | ~24 | ~32 | [6] |

| Selenide-based azo compound 104 | ~20 | ~29 | [6] |

| Ascorbic Acid (Standard) | 19 | 29 | [6] |

| Compound | Assay | Activity | Reference |

| Ebselen | Microsomal Lipid Peroxidation (lag-doubling concentration) | 0.13 µM | [7] |

| N-pyridyl analog of Ebselen | Microsomal Lipid Peroxidation (lag-doubling concentration) | 0.5 µM | [7] |

| Selenylsulfides of Ebselen | Microsomal Lipid Peroxidation (lag-doubling concentration) | 0.3-0.7 µM | [7] |

| Selenoxide derivative of Ebselen | Microsomal Lipid Peroxidation (lag-doubling concentration) | ~1.0 µM | [7] |

| Sulfur analog of Ebselen | Microsomal Lipid Peroxidation (lag-doubling concentration) | 2.0 µM | [7] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the organoselenium compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer. A blank containing the solvent and DPPH is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound and calculating the concentration that causes 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Methodology:

-

Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the organoselenium compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample solution to the ABTS working solution and mix thoroughly.

-

Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare dilutions of the organoselenium compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, typically FeSO₄·7H₂O or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[8]

Methodology:

-

Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well black microplate with a clear bottom and culture until they reach confluence.

-

Cell Treatment: Wash the cells with a buffer and then incubate them with the organoselenium compound at various concentrations for a specific period (e.g., 1 hour).

-

Probe Loading: After removing the treatment medium, load the cells with DCFH-DA solution and incubate.

-

Induction of Oxidative Stress: Wash the cells to remove excess probe and then add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm at regular intervals for a set duration (e.g., 1 hour) using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of the fluorescence versus time plot. The CAA unit is calculated as the percentage of inhibition of the control AUC. CAA unit = 100 - (AUC sample / AUC control) x 100

-

EC50 Determination: The EC50 value, the concentration of the compound that produces a 50% reduction in the AUC, is determined from the dose-response curve.

Signaling Pathways and Visualization

Keap1-Nrf2 Signaling Pathway

Organoselenium compounds can activate the Keap1-Nrf2 pathway, a critical defense mechanism against oxidative stress. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. Electrophilic organoselenium compounds can react with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes and cytoprotective proteins.[3][4]

Caption: Activation of the Keap1-Nrf2 pathway by organoselenium compounds.

NF-κB Signaling Pathway

Oxidative stress is a potent activator of the NF-κB signaling pathway, which leads to the expression of pro-inflammatory genes. Some organoselenium compounds, such as ebselen, have been shown to inhibit this pathway.[5] They can interfere with the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by organoselenium compounds.

Conclusion

Organoselenium compounds represent a versatile and potent class of antioxidants with significant therapeutic potential. Their ability to mimic the action of endogenous antioxidant enzymes and modulate key signaling pathways involved in the cellular response to oxidative stress underscores their importance in the development of new drugs for a range of diseases associated with oxidative damage. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the antioxidant capacity of novel organoselenium compounds, facilitating their progression from preclinical research to potential clinical applications. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the design of next-generation antioxidant therapies.

References

- 1. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of ebselen and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Influence of Synthesis Conditions on the Antioxidant Activity of Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biological Potential of Selenazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal chemistry is in constant pursuit of novel scaffolds that can address the growing challenges of drug resistance and the need for more effective and selective therapeutic agents. Among the diverse heterocyclic compounds, selenazoles—five-membered aromatic rings containing both selenium and nitrogen—have emerged as a promising class of molecules with a broad spectrum of biological activities. The incorporation of a selenium atom often imparts unique physicochemical properties, leading to enhanced potency and novel mechanisms of action compared to their sulfur (thiazole) and oxygen (oxazole) analogs. This technical guide provides a comprehensive overview of the current research on selenazole derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Biological Activities of Selenazole Derivatives: A Quantitative Overview

The therapeutic potential of selenazole derivatives has been demonstrated across various disease models. The following tables summarize the quantitative data on their biological activities, providing a comparative analysis of different substituted selenazoles.

Anticancer Activity

Selenazole derivatives have shown significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Selenazole Derivative A | MCF-7 (Breast) | 15.46 | |

| HCT116 (Colon) | 26.84 | ||

| Selenazole Derivative B | MCF-7 (Breast) | 24.63 | |

| HCT116 (Colon) | 47.14 | ||

| Aroylhydrazinoselenazole 5a | CCRF-CEM (Leukemia) | >50 | [1] |

| HL60 (Leukemia) | 29.3 | [1] | |

| MDA-MB231 (Breast) | 48.2 | [1] | |

| HCT116 (Colon) | 45.1 | [1] | |

| Arylhydrazinylselenazole 3a | CCRF-CEM (Leukemia) | 15.8 | [1] |

| HL60 (Leukemia) | 19.7 | [1] | |

| MDA-MB231 (Breast) | 45.2 | [1] | |

| HCT116 (Colon) | 40.9 | [1] | |

| Selenadiazole Derivative 4b | SW480 (Colon) | 114.79 µg/mL | [2] |

| HCT116 (Colon) | 52.17 µg/mL | [2] | |

| Selenadiazole Derivative 4c | SW480 (Colon) | 73.43 µg/mL | [2] |

| HCT116 (Colon) | 30.21 µg/mL | [2] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Selenazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ferrocenyl Selenazole 5 | E. coli | 0.5 | [3][4] |

| 2,4-disubstituted 1,3-selenazole 9 | S. epidermidis | 1.95-3.91 | [5] |

| M. luteus | 1.95-3.91 | [5] | |

| 2,4-disubstituted 1,3-selenazole 11 | M. luteus | 3.91 | [5] |

| 2-Arylamino-1,3-selenazole 5 | C. albicans | 12 nmol/mL | [6] |

| C. neoformans | 12 nmol/mL | [6] | |

| 2-Arylamino-1,3-selenazole 9 | C. albicans | 8 nmol/mL | [6] |

| C. neoformans | 8 nmol/mL | [6] | |

| Selenadiazole Derivative 4a | E. coli | 0.625-6.25 | [2] |

Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2,4-disubstituted 1,3-selenazole 5 | C. albicans ATCC 10231 | 0.24-7.81 | [5] |

| C. parapsilosis ATCC 22019 | 0.24-7.81 | [5] | |

| 2,4-disubstituted 1,3-selenazole 6 | C. albicans ATCC 10231 | 0.24-7.81 | [5] |

| C. parapsilosis ATCC 22019 | 0.24-7.81 | [5] | |

| 2,4-disubstituted 1,3-selenazole 8 | C. albicans ATCC 10231 | 0.24-7.81 | [5] |

| C. parapsilosis ATCC 22019 | 0.24-7.81 | [5] | |

| Selenadiazole Derivative 4a | C. albicans | 0.625-6.25 | [2] |

Antioxidant and Anti-inflammatory Activities

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Selenazole derivatives have been investigated for their ability to scavenge free radicals and inhibit inflammatory mediators.

Antioxidant Activity

| Compound | Assay | IC50 (µM) | Reference |

| Phenolic Selenazole Derivative | DPPH | - | [7] |

| Anilinic Selenazole Derivative | ABTS | - | [8] |

| Nano-Selenium with ABE | ABTS | ~4.0 (as Se concentration) | [9] |

Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |

| Pyrrolopyrimidine Derivative 8e | Nitric Oxide Inhibition | 53 µg/mL | |

| Polygonum multiflorum Isolate 7 | Nitric Oxide Inhibition | 12.0 ± 0.8 µM | |

| Polygonum multiflorum Isolate 9 | Nitric Oxide Inhibition | 7.6 ± 0.3 µM |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Selenazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the selenazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Selenazole derivatives

-

Positive control antibiotic/antifungal

-

Sterile saline (0.85%)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This suspension is then further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the selenazole derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 µL or 200 µL.

-

Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to determine the antioxidant capacity of compounds.

DPPH Assay Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the selenazole derivative solution (at various concentrations) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.

ABTS Assay Protocol:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the selenazole derivative solution to the ABTS•+ working solution.

-

Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by activated macrophages, a key process in inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Selenazole derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the selenazole derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Selenazole Derivatives

The biological activities of selenazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.